6-Ethoxy-2,3,4,5-tetrahydropyridine
Overview
Description
Synthesis Analysis
The synthesis of various ethoxy-substituted tetrahydropyridine derivatives has been reported in the literature. For instance, the synthesis of 5-ethoxycarbonyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine involved elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . Similarly, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate was synthesized through multicomponent reactions and characterized by 1H NMR, IR, and X-ray diffraction . Another study reported the synthesis of 5-substituted 6-(alkylthio)-2-methoxy-2,3-dihydropyridines through a reaction involving lithiated methoxyallene and methoxymethyl isothiocyanate, followed by methylation and electrocyclisation .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of several ethoxy-substituted tetrahydropyridine derivatives. The crystal structure of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate revealed a flat boat conformation for the tetrahydropyridine ring . The molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was also characterized by X-ray crystallographic analysis .
Chemical Reactions Analysis
The reactivity of ethoxy-substituted tetrahydropyridine derivatives has been explored in various studies. For example, 2-Methyl-3-ethoxycarbonyl-1,4,5,6-tetrahydropyridine-6-thione underwent reactions at the methylene and thioketo groups, leading to the synthesis of dyes with absorption spectra in the visible region . The reactivity of 4,6-diethoxypyrimidine with Meerwein reagent resulted in the formation of two isomeric compounds, which were analyzed by X-ray diffraction .
Physical and Chemical Properties Analysis
Ab initio calculations, including B3LYP and HF methods, have been used to predict the geometries and vibrational frequencies of ethoxy-substituted tetrahydropyridine derivatives. The thermodynamic properties of these compounds at different temperatures have been calculated, revealing correlations between heat capacity, entropy, enthalpy, and temperature . The electronic absorption spectra have been predicted by both TD-DFT and HF-CIS methods, with the former providing a closer approximation to the experimental data .
Scientific Research Applications
-
Pharmacology
- THPs have sparked notable interest as a heterocyclic moiety . They exist in distinct structural isomers, including 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine .
- THP-containing compounds have been synthesized by the inspiration of known bioactive natural products and have been found to possess biologically active properties .
- The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
-
Chemistry
-
Food Science
-
Neuroscience
-
Natural Products
-
Commercial Use
-
Anti-inflammatory and Anticancer Agents
- THPs have been found to possess biologically active properties, specifically as anti-inflammatory and anticancer agents . The use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .
-
Synthesis of Substituted-Tetrahydropyridine Derivatives
-
Aroma Compound and Flavor
Future Directions
Tetrahydropyridines, including 6-Ethoxy-2,3,4,5-tetrahydropyridine, have sparked notable interest due to their presence in both natural products and synthetic pharmaceutical agents . Future research may focus on the synthesis of substituted-tetrahydropyridine derivatives and determining their pharmacological activities .
properties
IUPAC Name |
6-ethoxy-2,3,4,5-tetrahydropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-9-7-5-3-4-6-8-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZDKJXZGHBIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480599 | |
Record name | 2-ethoxy-3,4,5,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethoxy-2,3,4,5-tetrahydropyridine | |
CAS RN |
15200-13-2 | |
Record name | 2-ethoxy-3,4,5,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.